4-Ethylhex-2-ynoic acid
Description
Significance within Alkyne and Carboxylic Acid Chemistry
The dual functionality of 4-ethylhex-2-ynoic acid is central to its significance. The carboxylic acid group provides a site for reactions such as esterification, while the alkyne group can undergo a variety of transformations including oxidation and reduction. This allows for the synthesis of a wide array of more complex molecules. For instance, the esterification of this compound with methanol (B129727) is a key step in producing methyl 4-ethylhex-2-ynoate, another compound with research applications.
The presence of the alkyne's triple bond also allows for its use as a monomer in the creation of polymers. This reactivity, combined with the properties imparted by the carboxylic acid, makes it a molecule of interest for creating new materials and complex organic structures.
Interdisciplinary Research Landscape and Contextualization
The applications of this compound and its derivatives extend across multiple scientific disciplines. In medicinal chemistry, it serves as a precursor in the synthesis of potential pharmaceutical compounds. The structural framework of this acid is found in intermediates used for drug synthesis.
Beyond pharmaceuticals, its derivatives have potential applications in the agrochemical industry as pesticides and in the flavor and fragrance industry. ontosight.ai The related compound, (Z)-4-ethylhex-2-enoic acid, is noted for its potential use as an intermediate for bioactive molecules and in the formulation of fragrances. ontosight.ai Furthermore, research into the co-culturing of marine microorganisms has led to the isolation of related novel polyketides, such as (Z)-2-ethylhex-2-enedioic acid, which demonstrates the relevance of this structural motif in natural product discovery. nih.govmdpi.com
Chemical Properties and Data
The chemical and physical properties of this compound are fundamental to its application in research and synthesis. Below are tables detailing some of its key characteristics.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₂O₂ |
| Molecular Weight | 140.18 g/mol chemscene.com |
| CAS Number | 1339639-69-8 fluorochem.co.uk |
| IUPAC Name | This compound fluorochem.co.uk |
| Canonical SMILES | CCC(C#CC(=O)O)CC fluorochem.co.uk |
| LogP | 2.639 fluorochem.co.uk |
| Purity | ≥95% chemscene.com |
Table 2: Computed Properties of this compound
| Descriptor | Value |
| Hydrogen Bond Donors | 1 chemscene.com |
| Hydrogen Bond Acceptors | 1 chemscene.com |
| Rotatable Bonds | 2 chemscene.com |
| Topological Polar Surface Area (TPSA) | 37.3 Ų chemscene.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
4-ethylhex-2-ynoic acid |
InChI |
InChI=1S/C8H12O2/c1-3-7(4-2)5-6-8(9)10/h7H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
XVSCIBABCVDOLL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C#CC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Ethylhex 2 Ynoic Acid and Its Structural Analogs
De Novo Synthesis Approaches
De novo synthesis provides a direct route to the alkynoic acid scaffold. Key strategies include the introduction of the carboxyl group to an existing alkyne framework and the construction of the carbon skeleton through cross-coupling reactions.
Acetylenic Carboxylation Strategies
The direct carboxylation of terminal alkynes with carbon dioxide (CO₂) represents an atom-economical and environmentally benign approach to propiolic acid derivatives. To synthesize 4-Ethylhex-2-ynoic acid via this method, the corresponding terminal alkyne, 3-ethyl-1-pentyne, would be the requisite starting material. Various catalytic systems have been developed to facilitate this transformation.
Copper and silver-based catalysts are effective for the carboxylation of terminal alkynes. These reactions typically involve the in-situ formation of a metal acetylide, which then reacts with CO₂. The use of N-heterocyclic carbene (NHC) ligands can enhance the catalytic activity of these metals. For instance, a copper(I)/NHC complex can activate the terminal alkyne, facilitating its reaction with CO₂ under mild conditions. Similarly, silver(I) salts have been shown to effectively catalyze the carboxylation of terminal alkynes. organic-chemistry.org
Organocatalytic methods have also emerged as a viable alternative to metal-based systems. Bifunctional organocatalysts can activate both the terminal alkyne and CO₂, promoting the carboxylation reaction without the need for a transition metal. researchgate.net
| Catalyst System | Base | Solvent | Temperature (°C) | Pressure (atm) | Reference |
| CuI/Phenanthroline | Cs₂CO₃ | DMF | 80 | 1 | researchgate.net |
| Ag₂O | K₂CO₃ | DMSO | 60 | 1 | Not specified |
| Organocatalyst (NHC) | DBU | DMSO | 50 | 1 | researchgate.net |
Table 1: Representative Catalytic Systems for the Carboxylation of Terminal Alkynes with CO₂
Cross-Coupling Reactions for Alkynoic Acid Scaffolds
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds and can be adapted for the synthesis of alkynoic acid scaffolds. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a prominent example. wikipedia.orgorganic-chemistry.org To construct the backbone of a 4-alkyl substituted alk-2-ynoic acid, a Sonogashira coupling could be envisioned between a terminal alkyne and a suitable vinyl halide, followed by carboxylation or another functional group transformation.
Decarboxylative cross-coupling reactions offer another strategic approach. In this method, an alkynyl carboxylic acid is coupled with an organic halide, with the concurrent loss of CO₂. researchgate.net This strategy allows for the formation of internal alkynes, which could be precursors to the target molecule. For example, the coupling of propiolic acid with a suitable alkyl halide in the presence of a palladium catalyst could be a potential route.
Functional Group Interconversions and Transformations
Existing molecules can be chemically modified to introduce the desired alkynoic acid functionality. This often involves the oxidation of precursor molecules or the selective formation of the alkyne bond.
Oxidation Pathways from Alkynoic Precursors
A common and effective method for the synthesis of carboxylic acids is the oxidation of primary alcohols. chemguide.co.uklibretexts.orgyoutube.comyoutube.com In the context of this compound synthesis, the corresponding primary alcohol, 4-ethylhex-2-yn-1-ol, would be the logical precursor. This alkynyl alcohol can be oxidized to the desired carboxylic acid using a variety of oxidizing agents.
Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can be used for this transformation. youtube.com However, for more sensitive substrates, milder and more selective oxidizing agents are preferred to avoid unwanted side reactions. Reagents like pyridinium (B92312) chlorochromate (PCC) or the use of Swern or Dess-Martin periodinane oxidations followed by a subsequent oxidation of the intermediate aldehyde to the carboxylic acid are common alternatives.
| Oxidizing Agent | Reaction Conditions | Typical Yield (%) |
| Potassium Permanganate (KMnO₄) | Acidic or basic, heat | Variable |
| Chromic Acid (H₂CrO₄) | Jones' reagent (CrO₃, H₂SO₄, acetone) | High |
| Pyridinium Chlorochromate (PCC) | Dichloromethane, room temperature (to aldehyde) | High |
| Swern Oxidation | Oxalyl chloride, DMSO, triethylamine (B128534) (to aldehyde) | High |
Table 2: Common Oxidizing Agents for the Conversion of Primary Alcohols to Carboxylic Acids
Selective Alkyne Formation Reactions
The formation of the internal alkyne is a critical step in the synthesis of this compound. One classical approach to internal alkynes is the alkylation of a terminal alkyne. libretexts.org For instance, the deprotonation of a terminal alkyne with a strong base to form an acetylide anion, followed by reaction with an alkyl halide, can generate an internal alkyne. To synthesize the carbon skeleton of this compound, one could start with a smaller terminal alkyne and introduce the remaining part of the carbon chain via alkylation.
Modern methods for internal alkyne synthesis often involve transition-metal-catalyzed cross-coupling reactions. For example, the coupling of a terminal alkyne with an alkyl halide in the presence of a copper or palladium catalyst can provide the desired internal alkyne. organic-chemistry.org
Stereoselective and Asymmetric Synthesis of Chiral Alkynoic Acids
The introduction of a chiral center at the 4-position of this compound to create its structural analogs requires stereoselective synthetic methods. Asymmetric synthesis can be achieved through the use of chiral auxiliaries or chiral catalysts. ethz.ch
A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgyork.ac.uk For the synthesis of chiral α-alkylated alkynoic acids, a chiral auxiliary can be attached to a propiolic acid derivative. The subsequent alkylation reaction then proceeds with high diastereoselectivity, controlled by the chiral auxiliary. After the alkylation, the auxiliary can be removed to yield the enantiomerically enriched product. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in asymmetric alkylation reactions. researchgate.net
Catalytic asymmetric synthesis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate a large amount of the chiral product. For the synthesis of chiral alkynoic acids, this could involve the enantioselective alkylation of a prochiral enolate derived from an ester of propiolic acid, catalyzed by a chiral metal complex or an organocatalyst. nih.gov
| Chiral Auxiliary | Type of Reaction | Diastereomeric Excess (d.e.) | Reference |
| Evans Oxazolidinone | Asymmetric Alkylation | >95% | researchgate.net |
| (S)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol | Asymmetric Alkylation | >90% | Not specified |
| Camphorsultam | Asymmetric Michael Addition | >98% | Not specified |
Table 3: Examples of Chiral Auxiliaries Used in Asymmetric Synthesis
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgyork.ac.uk This strategy is a robust and well-established method for asymmetric synthesis. The auxiliary, which is typically derived from an inexpensive, naturally occurring chiral molecule, is covalently attached to a prochiral substrate. researchgate.net Its steric and electronic properties then force a new stereocenter to be formed with a high degree of diastereoselectivity. researchgate.net After the key bond-forming step, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org
For the synthesis of a chiral compound like this compound, where the stereocenter is at the C4 position, a common approach involves the asymmetric alkylation of an enolate. Chiral oxazolidinones, often called Evans auxiliaries, are particularly effective for this purpose. researchgate.net The synthesis would begin by attaching an acetate-derived oxazolidinone to form an imide. Deprotonation of this imide with a strong base generates a stereochemically defined Z-enolate, which is stabilized by chelation to the lithium ion. researchgate.net Subsequent alkylation with an appropriate electrophile, such as 1-bromobutane (B133212) in this hypothetical route, would proceed from the less sterically hindered face of the enolate, as directed by the auxiliary.
Another widely used class of auxiliaries includes those derived from pseudoephedrine and the more recent pseudoephenamine. wikipedia.orgnih.gov These are reacted with a carboxylic acid or its derivative to form an amide. wikipedia.org The α-proton can be removed to form an enolate, which then reacts with high diastereoselectivity in alkylation reactions. nih.gov Pseudoephenamine has shown particular promise in reactions that form quaternary carbon centers. nih.gov
Table 1: Representative Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | Substrate Type | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Reference |
|---|---|---|---|
| (S)-4-Benzyl-2-oxazolidinone | Propionimide | >99:1 d.r. | researchgate.net |
| (1R,2S)-(−)-Ephedrine | Amide | Up to 98% d.e. | |
| (1S,2S)-Pseudoephenamine | α,α-disubstituted amide | >98:2 d.r. | nih.gov |
This table presents representative data for the auxiliaries in typical alkylation reactions, demonstrating their effectiveness in controlling stereochemistry.
Enantioselective Catalysis in Alkynoic Acid Formation
Enantioselective catalysis offers a more atom-economical approach compared to the use of stoichiometric chiral auxiliaries. nih.gov In this methodology, a small amount of a chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. For the formation of alkynoic acids, transition metal catalysis is particularly prominent. nih.gov
One powerful strategy involves the enantioselective addition of terminal alkynes to aldehydes, catalyzed by a chiral metal complex. nih.gov This reaction forms a chiral propargylic alcohol, which can then be oxidized to the corresponding alkynoic acid. Catalytic systems based on zinc, rhodium, and other transition metals, combined with chiral ligands, have been developed to achieve high enantioselectivity. nih.govnih.gov For instance, the addition of a terminal alkyne to an aldehyde can be mediated by a catalyst system comprising a zinc salt, a chiral amino alcohol ligand like (+)-N-methylephedrine, and a base. nih.gov
Rhodium-hydride catalysis can be used to couple α-nitroesters and alkynes to produce precursors for α-amino acids with high enantio- and diastereocontrol. nih.gov This type of transformation, which involves the functionalization of an alkyne, highlights the versatility of transition metal catalysis in creating contiguous stereocenters. nih.gov While not a direct route to this compound, the principles of enantioselective alkyne functionalization are directly applicable.
Table 2: Examples of Enantioselective Alkynylation of Aldehydes
| Metal/Ligand System | Aldehyde | Alkyne | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Zn(OTf)₂ / (+)-N-methylephedrine | Aliphatic | Terminal Alkyne | Up to 99% ee | nih.gov |
| Rh(I) / MeO-BIPHEP | - | Internal Alkyne | 97:3 e.r. | nih.gov |
This table illustrates the high levels of enantioselectivity achievable with different catalytic systems for the synthesis of chiral alkyne-containing molecules.
Chemoenzymatic Synthetic Routes
Chemoenzymatic synthesis combines the advantages of traditional chemical reactions with the high selectivity and mild operating conditions of biocatalysis. nih.govmdpi.com Enzymes, as chiral catalysts, can perform highly specific transformations, making them ideal for the synthesis of enantiomerically pure compounds, including carboxylic acids. nih.govpharmasalmanac.com
A common chemoenzymatic strategy for obtaining chiral carboxylic acids is the kinetic resolution of a racemic mixture. mdpi.com For this compound, this could involve the synthesis of a racemic ester, followed by selective hydrolysis of one enantiomer by a lipase (B570770) enzyme, such as Candida antarctica lipase B (CALB) or a lipase from Pseudomonas species. nih.gov This process yields one enantiomer of the acid and the unreacted enantiomer of the ester, which can then be separated. mdpi.com Although the maximum theoretical yield for the desired enantiomer is 50%, this method is often practical and effective. nih.gov
Another powerful approach is the enzymatic desymmetrization of a prochiral or meso substrate, which can theoretically achieve a 100% yield of a single enantiomer. pharmasalmanac.com While a direct precursor for this compound is not trivial, this principle is a cornerstone of modern chemoenzymatic synthesis. Arylmalonate decarboxylase (AMDase), for example, has been engineered to catalyze the asymmetric decarboxylation of prochiral arylmalonic acids, producing optically pure monoacids. nih.gov Such engineered enzymes could potentially be adapted for novel substrates relevant to alkynoic acid synthesis.
Catalyst Development and Optimization in Synthesis
The efficiency and selectivity of synthetic routes to compounds like this compound are critically dependent on the catalyst employed. Continuous research focuses on developing novel catalysts and optimizing existing systems to enhance yield, selectivity, and operational simplicity.
Organocatalytic Approaches (e.g., Aldol (B89426) Condensation, Knoevenagel Condensation)
Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations, avoiding the use of potentially toxic or expensive metals. researchgate.netscienceopen.com This field has grown rapidly, providing powerful methods for asymmetric C-C bond formation. dntb.gov.ua Reactions like the aldol and Knoevenagel condensations are classic C-C bond-forming reactions that can be rendered asymmetric through organocatalysis. thieme.com
While the direct synthesis of an alkynoic acid via aldol or Knoevenagel condensation is not standard, these reactions are instrumental in building chiral precursors. For instance, an asymmetric aldol reaction could be used to construct the chiral center at the C4 position of a precursor molecule. A chiral amine catalyst, such as proline or a diarylprolinol silyl (B83357) ether, activates an aldehyde or ketone to form a nucleophilic enamine intermediate, which then reacts with an electrophile. scienceopen.com The resulting product, containing the required stereocenter, could be further elaborated into the target this compound through subsequent chemical steps, such as the introduction of the alkyne moiety.
Table 3: Organocatalytic Approaches to C-C Bond Formation
| Catalyst Type | Reaction | Key Intermediate | Stereoselectivity | Reference |
|---|---|---|---|---|
| Proline | Aldol Reaction | Enamine | Up to >99% ee | dntb.gov.ua |
| Chiral Phosphoric Acid | Fischer Indolization | - | High ee | scienceopen.com |
This table provides examples of major organocatalytic reaction classes and the high stereoselectivities they can achieve, which are applicable to the synthesis of chiral building blocks.
Transition Metal Catalysis for Alkyne Functionalization
Transition metal catalysis is indispensable for the synthesis and functionalization of alkynes. nih.gov A highly attractive and direct method for synthesizing α,β-alkynoic acids is the carboxylation of terminal alkynes with carbon dioxide (CO₂). ingentaconnect.comingentaconnect.com This reaction represents an efficient and atom-economical route, utilizing CO₂ as an inexpensive and abundant C1 source. mdpi.comresearchgate.net
The synthesis of this compound could be envisioned starting from the terminal alkyne 3-ethylpent-1-yne. The reaction is typically catalyzed by copper or silver salts, which activate the terminal C-H bond of the alkyne, facilitating deprotonation by a mild base and subsequent reaction with CO₂. ingentaconnect.comingentaconnect.com Gold, nickel, and cobalt catalysts have also been explored for this transformation. mdpi.com Recent advancements include photocatalytic methods using metal-porphyrin frameworks, which allow the reaction to proceed under visible light at room temperature. acs.org
Beyond carboxylation, transition metals catalyze a vast array of alkyne functionalization reactions, including coupling reactions (e.g., Sonogashira, Heck), hydroarylation, and cycloadditions, which provide access to a wide range of structurally diverse alkyne derivatives. nih.govacs.orgrsc.org
Table 4: Transition Metal-Catalyzed Carboxylation of Terminal Alkynes
| Catalyst System | Base | Substrate | Yield | Reference |
|---|---|---|---|---|
| CuI / Ligand | Cs₂CO₃ | Terminal Alkyne | Good to Excellent | ingentaconnect.com |
| Ag₂CO₃ | K₂CO₃ | Terminal Alkyne | Good to Excellent | ingentaconnect.com |
| Cu₂(TCPP(Cu)) Nanosheets (Photocatalyst) | Cs₂CO₃ | 1-Ethynylbenzene | 91% | acs.org |
This table summarizes various catalytic systems for the direct carboxylation of alkynes and related substrates with CO₂, highlighting a direct potential route to alkynoic acids.
Green Chemistry Principles in this compound Synthesis
Green chemistry principles aim to design chemical processes that minimize environmental impact and maximize efficiency. The synthesis of this compound can be approached through several routes that align with these principles.
The direct carboxylation of terminal alkynes with CO₂ is a prime example of green chemistry in action. ingentaconnect.commdpi.com This method utilizes a renewable and non-toxic C1 feedstock (CO₂), exhibits high atom economy by incorporating all atoms from the reactants into the final product, and often proceeds under mild conditions, reducing energy consumption. researchgate.netacs.org
Biocatalysis and chemoenzymatic routes are inherently green. pharmasalmanac.com Enzymes operate in aqueous media under mild temperature and pH conditions, are biodegradable, and exhibit exceptional selectivity, which reduces the need for protecting groups and minimizes waste from byproducts. nih.gov
The development of recyclable catalysts is another key aspect of green synthesis. nih.gov Heterogenizing homogeneous catalysts by anchoring them to solid supports, such as polymers or silica (B1680970), allows for easy separation from the reaction mixture and reuse, reducing catalyst waste and cost. nih.gov For instance, nano-Ag supported on graphitic carbon nitride has been used as a highly efficient and recyclable catalyst for the halogenation of terminal alkynes. nih.gov The choice of solvents also plays a crucial role, with a focus on replacing hazardous solvents with more benign alternatives like water, supercritical fluids, or bio-based solvents. openaccesspub.org
Atom Economy and Reaction Efficiency Studies
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com An ideal reaction would have a 100% atom economy, where all atoms from the reactants are found in the final product, generating no waste byproducts. acs.org This contrasts with traditional metrics like percentage yield, which only considers the amount of product obtained relative to the theoretical maximum and ignores the generation of waste. primescholars.com
In the synthesis of alk-2-ynoic acids, various methods can be employed, each with a different theoretical atom economy. Addition and rearrangement reactions are characteristically high in atom economy, whereas substitution and elimination reactions tend to be lower. acs.org For instance, the synthesis of alkynoic acids through the carboxylation of terminal alkynes is a common strategy. The efficiency of this process can be evaluated using green chemistry metrics.
Table 1: Theoretical Atom Economy of Selected Alkynoic Acid Synthesis Reactions
| Reaction Type | Generic Equation | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
|---|---|---|---|---|---|
| Direct Carboxylation (Addition) | R-C≡CH + CO₂ → R-C≡C-COOH | Alkyne, Carbon Dioxide | Alkynoic Acid | None | 100% |
| Grignard Carboxylation (Substitution) | R-C≡CMgBr + CO₂ → R-C≡C-COOMgBr → R-C≡C-COOH | Alkynyl Grignard, Carbon Dioxide | Alkynoic Acid | Mg(OH)Br | < 100% |
| Oxidative Carboxylation | R-C≡CH + CO + R'OH + 2CuCl₂ → R-C≡C-COOR' + 2CuCl + 2HCl | Alkyne, Carbon Monoxide, Alcohol, Copper(II) chloride | Alkynoic Ester | Copper(I) chloride, Hydrochloric acid | < 100% |
Note: The table above provides a simplified view for illustrative purposes. Actual atom economy calculations depend on the specific reagents and stoichiometry used.
Beyond atom economy, other metrics such as Reaction Mass Efficiency (RME) and the E-factor (Environmental Factor) provide a more comprehensive assessment of a process's greenness by considering solvent and reagent usage, as well as waste generation. researchgate.net An ideal synthesis for a compound like this compound would strive for a high atom economy and RME, alongside a low E-factor.
Environmentally Benign Reaction Media and Solvent Alternatives
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental impact. ijsr.net Traditional organic solvents are often volatile, flammable, and toxic. iaph.in Consequently, a major focus in the development of advanced synthetic methodologies is the replacement of these hazardous solvents with environmentally benign alternatives.
For the synthesis of this compound and its analogs, several classes of green solvents are being explored:
Water: As a solvent, water is non-toxic, non-flammable, and abundantly available, making it an ideal medium for many chemical processes. ijsr.net While the low solubility of nonpolar organic reactants can be a challenge, techniques such as the use of surfactants or phase-transfer catalysts can facilitate reactions in aqueous media.
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a particularly attractive green solvent. ijsr.net It is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure. A key advantage is the ease of product separation; upon depressurization, the CO₂ becomes a gas, leaving behind the solvent-free product. ijsr.net
Ionic Liquids (ILs): These are salts with melting points below 100°C. They have negligible vapor pressure, which reduces air pollution and exposure risks. researchgate.net Their properties, such as polarity and miscibility, can be tailored by modifying the cation and anion, allowing for the design of ILs optimized for specific reactions like the synthesis of alkynoic acids. researchgate.net
Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors (e.g., urea, glycerol) and hydrogen bond acceptors (e.g., choline (B1196258) chloride). researchgate.netijcce.ac.ir They share many of the beneficial properties of ionic liquids, such as low volatility and tunable properties, but are often cheaper, less toxic, and more biodegradable. ijcce.ac.ir
Bio-Based Solvents: Solvents derived from renewable feedstocks, such as bio-ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and Cyrene™, offer a more sustainable alternative to petrochemical-based solvents. They can often serve as direct replacements for conventional solvents while reducing reliance on fossil fuels and lowering the carbon footprint of the process.
The application of these solvents in the synthesis of carboxylic acids is an active area of research. For example, studies on the oxidation of aldehydes to carboxylic acids have systematically investigated the effect of solvent polarity on reaction rates and selectivity, revealing that solvents play a critical role in the reaction mechanism. frontiersin.orgresearchgate.net The selection of an appropriate green solvent system for the synthesis of this compound would depend on the specific reaction, catalyst, and desired process conditions, aiming to balance reactivity, selectivity, and environmental impact.
Table 2: Comparison of Conventional and Green Solvents
| Solvent Type | Examples | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Conventional | Toluene, Dichloromethane, Hexane (B92381) | High solvency for many organic compounds; Well-established reaction chemistry | Often toxic, volatile, flammable, and derived from petrochemicals |
| Water | H₂O | Non-toxic, non-flammable, cheap, widely available | Poor solubility for nonpolar reactants; High energy cost for removal |
| Supercritical Fluids | Supercritical CO₂ | Non-toxic; Tunable properties; Easy product separation | Requires high-pressure equipment |
| Ionic Liquids | [BMIM][PF₆] | Negligible volatility; Tunable properties; High thermal stability | Can be expensive, viscous, and require specialized recycling processes |
| Deep Eutectic Solvents | Choline chloride/Urea | Low cost, biodegradable, low toxicity, easy to prepare | Can be viscous; Limited thermal stability for some compositions |
| Bio-Based Solvents | Ethanol, Cyrene™, 2-MeTHF | Derived from renewable resources; Often biodegradable; Lower toxicity | Properties may differ from conventional counterparts; Potential competition with food sources |
Chemical Reactivity and Mechanistic Investigations of 4 Ethylhex 2 Ynoic Acid
Reactivity of the Carbon-Carbon Triple Bond
The carbon-carbon triple bond in 4-Ethylhex-2-ynoic acid is an electron-rich region, making it susceptible to attack by electrophiles. However, the conjugation with the electron-withdrawing carboxylic acid group modulates this reactivity, rendering the alkyne less nucleophilic than a simple isolated alkyne. This electronic effect also polarizes the triple bond, making the β-carbon (C4) electrophilic and susceptible to nucleophilic attack.
Electrophilic Additions to the Alkyne
Electrophilic addition reactions to alkynes are generally more sluggish than the corresponding reactions with alkenes. libretexts.org This is attributed to the formation of a less stable, high-energy vinyl cation intermediate. libretexts.org For this compound, the addition of an electrophile (E-Y) would proceed through the formation of a π-complex, followed by the generation of a vinyl cation. The regioselectivity of the addition is governed by the stability of the resulting carbocation.
The general mechanism for electrophilic addition is as follows:
Formation of a π-complex: The electrophile (E⁺) interacts with the π-electrons of the triple bond.
Formation of a vinyl cation: The electrophile bonds to one of the sp-hybridized carbons, forming a vinyl cation at the other.
Nucleophilic attack: The nucleophile (Y⁻) attacks the vinyl cation to form the final product.
In the case of this compound, the electrophile would preferentially add to the α-carbon (C2) to form a more stabilized vinyl cation at the β-carbon (C3), which is influenced by the ethyl group at the C4 position. However, the electron-withdrawing nature of the carboxylic acid group can disfavor the formation of a positive charge at the adjacent carbon. The reaction often requires catalysts, such as mercury or other transition metal salts, to facilitate the addition. libretexts.org
| Reaction | Typical Reagents | Expected Product | Stereochemistry |
| Halogenation | Br₂, Cl₂ | 2,3-Dihalo-4-ethylhex-2-enoic acid | Predominantly anti-addition |
| Hydrohalogenation | HCl, HBr | 3-Halo-4-ethylhex-2-enoic acid | Follows Markovnikov's rule (addition of H to the carbon with more hydrogens) |
Nucleophilic Additions to the Alkyne
The conjugation of the alkyne with the carbonyl group of the carboxylic acid makes the β-carbon susceptible to nucleophilic attack in a process known as conjugate or 1,4-addition. wikipedia.orgquimicaorganica.org This is a key feature of α,β-unsaturated carbonyl compounds and their alkyne analogues. quimicaorganica.orglibretexts.org The reaction proceeds via a vinyl carbanion intermediate, which is stabilized by resonance.
The general mechanism for nucleophilic conjugate addition is:
Nucleophilic attack: The nucleophile attacks the β-carbon of the alkyne.
Formation of a resonance-stabilized intermediate: The resulting negative charge is delocalized across the alkyne and carbonyl group.
Protonation: The intermediate is protonated to yield the final product.
A variety of nucleophiles can participate in this reaction, including amines, thiols, and organocuprates. quimicaorganica.org The choice of nucleophile and reaction conditions can influence the outcome. Soft nucleophiles generally favor 1,4-addition, while hard nucleophiles may attack the carbonyl carbon directly (1,2-addition). wikipedia.org
| Nucleophile Type | Example | Preferred Addition Type | Resulting Product Class |
| Soft Nucleophiles | Thiols (RSH), Amines (R₂NH), Cyanide (CN⁻), Organocuprates (R₂CuLi) | 1,4-Conjugate Addition | β-Substituted-α,β-alkenoic acids |
| Hard Nucleophiles | Organolithium reagents (RLi), Grignard reagents (RMgX) | 1,2-Addition (to carbonyl) | α,β-Alkynyl ketones (after workup) |
Selective Reduction (Partial Hydrogenation) to Alkenoic Acids
The selective reduction of the alkyne in this compound to the corresponding alkene, (E)- or (Z)-4-ethylhex-2-enoic acid, is a synthetically valuable transformation. Achieving this selectivity without reducing the carboxylic acid requires specific catalytic systems.
Catalytic Hydrogenation:
Lindlar's Catalyst: This poisoned palladium catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline) is commonly used for the syn-hydrogenation of alkynes to yield cis-(Z)-alkenes.
Dissolving Metal Reduction: The use of sodium or lithium metal in liquid ammonia (B1221849) (Birch reduction conditions) typically results in the anti-hydrogenation of alkynes to form trans-(E)-alkenes.
The presence of the carboxylic acid can influence the catalyst's activity and selectivity. In some cases, the carboxylic acid may need to be protected as an ester prior to reduction to prevent side reactions. Modern approaches also utilize well-defined metal nanoclusters as catalysts, which can offer high selectivity. ebrary.net
| Catalyst/Reagent | Stereochemical Outcome | Product |
| H₂, Lindlar's Catalyst | syn-addition | (Z)-4-Ethylhex-2-enoic acid |
| Na/NH₃(l) | anti-addition | (E)-4-Ethylhex-2-enoic acid |
| H₂, Wilkinson's Catalyst | syn-addition | (Z)-4-Ethylhex-2-enoic acid |
Hydrofunctionalization Reactions (e.g., Hydration, Hydrohalogenation)
Hydrofunctionalization involves the addition of H-Nu across the triple bond, where Nu is a nucleophile. Modern catalytic methods, particularly those employing gold catalysts, have become powerful tools for the hydrofunctionalization of alkynes under mild conditions. mdpi.comresearchgate.net
Hydration: The acid-catalyzed hydration of alkynes (often using HgSO₄) typically follows Markovnikov's rule to produce a ketone via an enol intermediate. For this compound, this would lead to the formation of a β-keto acid, which can be prone to decarboxylation. Gold-catalyzed hydration can offer an alternative, often more efficient, route.
Hydrohalogenation: The addition of hydrogen halides (HCl, HBr) across the triple bond also follows Markovnikov's rule, leading to the formation of a vinyl halide. As with other electrophilic additions, this reaction is generally slower for alkynes than for alkenes. libretexts.org
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group of this compound undergoes reactions typical of this functional group, with its reactivity being subtly influenced by the adjacent alkyne.
Esterification Dynamics and Kinetics
Esterification is a fundamental reaction of carboxylic acids. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method.
The reaction is a reversible process, and the equilibrium can be shifted towards the product side by removing water or using an excess of the alcohol. The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, proton transfer, and elimination of water.
The kinetics of esterification can be described by various models. For acid-catalyzed esterification, a pseudo-homogeneous model is often employed where the rate is dependent on the concentrations of the carboxylic acid, the alcohol, and the catalyst. More complex models, such as the Langmuir-Hinshelwood model, are used for heterogeneous catalysis (e.g., with ion-exchange resins) and consider the adsorption of reactants onto the catalyst surface. mdpi.com
The rate of esterification can be influenced by several factors:
Steric Hindrance: The steric bulk of both the carboxylic acid and the alcohol can affect the reaction rate. The ethyl group at the C4 position in this compound is relatively small and is not expected to significantly hinder the approach of the alcohol to the carbonyl carbon. However, bulkier alcohols will react more slowly.
Electronic Effects: The electron-withdrawing nature of the conjugated alkyne can slightly increase the electrophilicity of the carbonyl carbon, potentially increasing the rate of nucleophilic attack by the alcohol.
Temperature: Increasing the reaction temperature generally increases the rate of esterification. researchgate.net
A study on the kinetics of the esterification of propionic acid with various alcohols over an ion-exchange resin showed that the activation energy is influenced by the chain length of the alcohol. A similar trend would be expected for the esterification of this compound.
| Variable | Effect on Esterification Rate | Reason |
| Increasing Alcohol Steric Bulk | Decrease | Steric hindrance at the reaction center |
| Increasing Temperature | Increase | Provides sufficient activation energy |
| Presence of Acid Catalyst | Increase | Enhances the electrophilicity of the carbonyl carbon |
| Removal of Water | Increases Yield | Shifts equilibrium towards product formation (Le Chatelier's principle) |
Amidation and Formation of Nitrogen-Containing Derivatives
The carboxylic acid group of this compound is readily converted to amides through various synthetic methods. Direct condensation with primary or secondary amines is a common approach, often facilitated by coupling agents that activate the carboxylic acid. The reaction typically proceeds via a nucleophilic acyl substitution mechanism. While direct thermal condensation is possible, it often requires high temperatures. researchgate.net
Catalytic methods offer a more atom-economical route to amides. For instance, ruthenium catalysts can facilitate the addition of carboxylic acids to acetylenes, forming an enol ester intermediate which then reacts with an amine to yield the desired amide. nih.gov This one-pot activation and amidation process has been demonstrated with various carboxylic acids and amines, suggesting its potential applicability to this compound. nih.gov
The general scheme for the amidation of this compound is as follows:
Figure 1: General reaction scheme for the amidation of this compound.The formation of nitrogen-containing heterocyclic compounds is another important aspect of the reactivity of α,β-alkynoic acids. While specific examples with this compound are not extensively documented, related compounds undergo cyclization reactions to form various heterocycles. For example, the synthesis of (E)-2-Cyano-5-phenylpent-2-en-4-ynoic acid N-substituted amides has been reported through Knoevenagel condensation. nih.gov
Conversion to Acid Halides and Anhydrides
This compound can be converted to its corresponding acid halide, most commonly the acid chloride, by treatment with various halogenating agents. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation, reacting with the carboxylic acid to produce the acid chloride along with gaseous byproducts, sulfur dioxide and hydrogen chloride. orgsyn.orgmasterorganicchemistry.com The reaction mechanism involves the conversion of the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the chloride ion. masterorganicchemistry.com
Other reagents such as oxalyl chloride ((COCl)₂) and phosphorus pentachloride (PCl₅) are also effective for the synthesis of acid chlorides from carboxylic acids. orgsyn.org The general reaction for the formation of 4-Ethylhex-2-ynoyl chloride is depicted below:
Figure 2: Synthesis of 4-Ethylhex-2-ynoyl chloride from this compound.The corresponding acid anhydride, 4-Ethylhex-2-ynoic anhydride, can be synthesized from the acid chloride by reaction with a carboxylate salt, or directly from the carboxylic acid using a dehydrating agent.
Reactions Involving the Ethyl Side Chain and Hexane (B92381) Backbone
The hydrocarbon portion of this compound, comprising the ethyl side chain and the hexane backbone, also participates in characteristic chemical reactions, particularly those involving the functionalization of saturated carbon centers and radical-mediated transformations.
Selective Functionalization of Saturated Carbon Centers
The selective functionalization of C(sp³)–H bonds in alkanes and alkyl chains is a significant challenge in organic synthesis. nih.gov While specific studies on the selective functionalization of the ethyl or hexyl moieties of this compound are scarce, general methodologies for C–H functionalization could potentially be applied. Photocatalysis using decatungstate anions has emerged as a promising strategy for the site-selective functionalization of C(sp³)–H bonds in various organic molecules, including alkanes, alcohols, and ethers. acs.org This method relies on the synergistic control of hydrogen abstraction by polar and steric effects. acs.org Directing group-assisted strategies have also been developed to control the site-selectivity in transition metal-catalyzed C–H functionalization reactions, enabling the activation of remote C(sp³)–H bonds. rsc.org
Radical Reactions and Mechanistic Pathways
The saturated carbon centers in the ethyl and hexyl groups of this compound are susceptible to free-radical halogenation. orgsyn.org This type of reaction typically proceeds via a free-radical chain mechanism, initiated by UV light or a radical initiator. orgsyn.org The selectivity of halogenation (chlorination vs. bromination) is governed by the reactivity-selectivity principle, with the less reactive bromine radical exhibiting greater selectivity for the most substituted C-H bond that can form the most stable radical intermediate. orgsyn.org
For this compound, radical halogenation would be expected to occur preferentially at the tertiary carbon atom (C4), which is also an allylic position to the triple bond, leading to the formation of a stabilized radical intermediate.
Cyclization and Rearrangement Reactions
The presence of both an alkyne and a carboxylic acid functionality within the same molecule provides opportunities for intramolecular cyclization and rearrangement reactions, leading to the formation of cyclic structures.
Intramolecular Cycloadditions and Annulations
Furthermore, acid-catalyzed intramolecular cyclizations of amides derived from carboxylic acids can lead to the formation of various heterocyclic compounds. nih.gov For instance, the intramolecular cyclization of N-cyano sulfoximines has been shown to produce thiadiazine 1-oxides. nih.gov
Rearrangement reactions, such as the Claisen rearrangement, are also a possibility for derivatives of this compound. The Claisen rearrangement is a orgsyn.orgorgsyn.org-sigmatropic rearrangement of an allyl vinyl ether, which can be formed from an allylic alcohol and a derivative of the carboxylic acid. researchgate.netacs.org Similarly, the Cope rearrangement involves the orgsyn.orgorgsyn.org-sigmatropic rearrangement of a 1,5-diene. researchgate.net
The following table summarizes the key reactive sites of this compound and the types of reactions they undergo:
| Reactive Site | Type of Reaction | Potential Products |
| Carboxylic Acid (-COOH) | Amidation | Amides |
| Conversion to Acid Halide | Acid Chlorides | |
| Conversion to Anhydride | Acid Anhydrides | |
| Alkyne (-C≡C-) | Intramolecular Cycloaddition | Cyclic Compounds |
| Ethyl Side Chain & Hexane Backbone | Selective C-H Functionalization | Functionalized Derivatives |
| Radical Halogenation | Halogenated Derivatives | |
| Entire Molecule | Rearrangement Reactions | Isomeric Products |
Pericyclic Reactions (e.g., Diels-Alder)
The Diels-Alder reaction is a powerful [4+2] cycloaddition that typically involves a conjugated diene and a dienophile, which is often an alkene or an alkyne. wikipedia.orgebsco.com In the context of this compound, the alkyne functionality can serve as a dienophile, reacting with a suitable diene to form a six-membered ring. The triple bond of the alkynoic acid contributes two π-electrons to the pericyclic process. organic-chemistry.org
The reactivity of alkynes as dienophiles in Diels-Alder reactions is well-established. organic-chemistry.org The presence of the electron-withdrawing carboxylic acid group in this compound is expected to activate the alkyne for cycloaddition with electron-rich dienes. This is because electron-withdrawing groups on the dienophile lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.org
To illustrate the potential reactivity, a hypothetical Diels-Alder reaction between this compound and 2,3-dimethyl-1,3-butadiene (B165502) is presented below. The reaction would be expected to proceed under thermal conditions, and the regioselectivity would be governed by the electronic and steric effects of the substituents on both the diene and the dienophile.
Table 1: Hypothetical Diels-Alder Reaction of this compound
| Diene | Dienophile | Product | Predicted Yield (%) |
| 2,3-Dimethyl-1,3-butadiene | This compound | 1,2-Dimethyl-4-(1-ethylpropyl)-cyclohexa-1,4-diene-1-carboxylic acid | 75-85 |
The intramolecular version of the Diels-Alder reaction is also a possibility if the carboxylic acid is tethered to a diene moiety within the same molecule. Intramolecular Diels-Alder reactions are often favored due to entropic advantages.
Claisen Rearrangement in Unsaturated Systems
The Claisen rearrangement is a nrochemistry.comnrochemistry.com-sigmatropic rearrangement that typically involves the thermal conversion of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. While this compound itself does not possess the requisite allyl vinyl ether functionality, its derivatives, specifically its propargyl esters, can undergo analogous nrochemistry.comnrochemistry.com-sigmatropic rearrangements.
The relevant variant for this compound would be the Ireland-Claisen rearrangement . chem-station.comjk-sci.comwikipedia.org This powerful carbon-carbon bond-forming reaction involves the rearrangement of an allylic or propargylic ester. chem-station.comjk-sci.comwikipedia.org To undergo this reaction, this compound would first need to be esterified with a propargyl alcohol. The resulting propargyl ester can then be treated with a strong base, such as lithium diisopropylamide (LDA), to form a silyl (B83357) ketene (B1206846) acetal (B89532) upon trapping with a trialkylsilyl halide. nrochemistry.comchem-station.com This intermediate then undergoes a concerted nrochemistry.comnrochemistry.com-sigmatropic rearrangement to yield a γ,δ-unsaturated carboxylic acid after hydrolysis. nrochemistry.comchem-station.comjk-sci.com
The general mechanism for the Ireland-Claisen rearrangement of a propargyl ester of a generic carboxylic acid is as follows:
Deprotonation of the α-carbon of the ester with a strong base to form an enolate. nrochemistry.com
Trapping of the enolate with a trialkylsilyl halide to form a silyl ketene acetal. nrochemistry.com
A concerted nrochemistry.comnrochemistry.com-sigmatropic rearrangement of the silyl ketene acetal.
Hydrolysis of the resulting silyl ester to afford the γ,δ-unsaturated carboxylic acid. nrochemistry.com
While specific experimental data for the Ireland-Claisen rearrangement of a propargyl ester of this compound is not documented, the reaction is known to be highly efficient for a wide range of substrates. The conditions are generally mild, often proceeding at or below room temperature, and the reaction is highly stereospecific.
Table 2: Representative Conditions for Ireland-Claisen Rearrangement of Propargyl Esters
| Substrate | Base | Silylating Agent | Solvent | Temperature (°C) | Yield (%) |
| Propargyl acetate | LDA | TMSCl | THF | -78 to 25 | 85 |
| Propargyl propionate | KHMDS | TBSCl | Toluene | -78 to 80 | 80 |
| Propargyl isobutyrate | LiHMDS | TIPSCl | THF/HMPA | -78 to 25 | 90 |
Note: This table presents typical conditions and yields for the Ireland-Claisen rearrangement of simple propargyl esters and serves as a model for the expected reactivity of the corresponding derivative of this compound.
Computational Elucidation of Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of pericyclic reactions. nih.govmdpi.com These studies provide detailed information about transition state geometries, activation energies, and the electronic factors that govern reactivity and selectivity.
For the Diels-Alder reaction of this compound, computational studies on analogous systems, such as the reaction between 2,3-dibromo-1,3-butadiene and maleic anhydride, have shown that the reaction proceeds through a concerted, though often asynchronous, transition state. researchgate.net DFT calculations can be employed to determine the activation barriers for the formation of different regioisomers and stereoisomers, thus predicting the outcome of the reaction. For a hypothetical reaction between this compound and a simple diene like 1,3-butadiene, computational analysis would involve locating the transition state structures for the ortho and meta products and calculating their relative energies.
Table 3: Hypothetical Calculated Activation Energies for the Diels-Alder Reaction of this compound with 1,3-Butadiene (DFT B3LYP/6-31G*)
| Reaction Pathway | Activation Energy (kcal/mol) | Relative Energy (kcal/mol) |
| ortho -endo | 25.4 | 0.0 |
| ortho -exo | 27.1 | +1.7 |
| meta -endo | 28.5 | +3.1 |
| meta -exo | 29.8 | +4.4 |
Note: These are illustrative values based on typical Diels-Alder reactions and are intended to demonstrate the type of data obtained from computational studies.
Regarding the Claisen rearrangement , DFT studies have been instrumental in understanding the mechanistic nuances of various rearrangement types. nih.gov For the Ireland-Claisen rearrangement of a propargyl ester of this compound, computational analysis would focus on the transition state of the nrochemistry.comnrochemistry.com-sigmatropic rearrangement step. These calculations can provide insights into the chair-like or boat-like nature of the transition state, which in turn dictates the stereochemical outcome of the reaction.
Mechanistic studies on the Au(I)-catalyzed nrochemistry.comnrochemistry.com-sigmatropic rearrangement of propargylic esters have revealed the potential for both concerted and stepwise pathways, depending on the specific substrate and reaction conditions. nih.gov DFT calculations can help to distinguish between these pathways by locating and characterizing the relevant transition states and any potential intermediates. For the rearrangement of a propargyl ester of this compound, computational studies could predict whether the reaction is likely to be concerted or proceed via a cationic intermediate. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Ethylhex 2 Ynoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing granular insights into the chemical environment of individual nuclei.
One-dimensional ¹H and ¹³C NMR spectra offer the primary evidence for the core structure of 4-Ethylhex-2-ynoic acid. The proton (¹H) NMR spectrum provides information on the number of chemically distinct protons, their local electronic environment, and their scalar coupling interactions with neighboring protons. The carbon-¹³ (¹³C) NMR spectrum, in turn, reveals the number of unique carbon environments within the molecule.
Based on the structure of this compound, a predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the ethyl and propyl groups, as well as the carboxylic acid proton. The chemical shifts are influenced by the electronegativity of adjacent functional groups and anisotropic effects from the carbon-carbon triple bond.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| -COOH | 10.0 - 12.0 | Singlet (broad) | 1H |
| H-4 | 2.5 - 2.8 | Triplet | 1H |
| H-5 (CH₂) | 1.5 - 1.7 | Sextet | 2H |
| H-6 (CH₃) | 0.9 - 1.1 | Triplet | 3H |
| Ethyl CH₂ | 1.6 - 1.8 | Quintet | 2H |
Similarly, the ¹³C NMR spectrum can be predicted, with the carbonyl carbon of the carboxylic acid appearing significantly downfield, and the sp-hybridized carbons of the alkyne showing characteristic shifts.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 (-COOH) | 155 - 165 |
| C-2 (alkyne) | 70 - 80 |
| C-3 (alkyne) | 85 - 95 |
| C-4 | 35 - 45 |
| C-5 | 25 - 35 |
| C-6 | 10 - 15 |
| Ethyl CH₂ | 20 - 30 |
To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the molecular fragments, a series of two-dimensional (2D) NMR experiments are indispensable.
Correlation Spectroscopy (COSY): This experiment would reveal proton-proton scalar couplings. For this compound, cross-peaks would be expected between the protons of the ethyl group (CH₂ and CH₃) and between the protons of the propyl chain attached to the chiral center (H-4, H-5, and H-6).
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon atom that bears protons.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. While less critical for the constitutional analysis of this acyclic molecule, it could offer insights into preferred conformations in solution.
In the solid state, molecules are in a fixed orientation, which leads to broad NMR signals due to anisotropic interactions. Magic-Angle Spinning (MAS) NMR is a technique used to average these interactions and obtain high-resolution spectra from solid samples. For this compound, solid-state MAS NMR could be employed to study its crystalline form. This technique is particularly sensitive to the local environment and can be used to identify the presence of different polymorphs or to study the hydrogen-bonding network formed by the carboxylic acid groups in the crystal lattice.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule. For this compound, with the molecular formula C₈H₁₂O₂, the theoretical exact mass can be calculated.
Calculated Exact Mass for C₈H₁₂O₂
| Isotope | Atomic Mass (Da) | Number of Atoms | Total Mass (Da) |
|---|---|---|---|
| ¹²C | 12.000000 | 8 | 96.000000 |
| ¹H | 1.007825 | 12 | 12.093900 |
| ¹⁶O | 15.994915 | 2 | 31.989830 |
| Total | | | 140.083730 |
An experimental HRMS measurement yielding a mass value very close to this theoretical value would unequivocally confirm the molecular formula of the compound.
In a mass spectrometer, molecules can be fragmented into smaller, charged particles. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the parent molecule. For this compound, several characteristic fragmentation pathways can be predicted.
Loss of the Ethyl Group: Cleavage of the bond between C-4 and the ethyl group would result in the loss of a neutral ethyl radical (•CH₂CH₃), leading to a fragment ion with a mass-to-charge ratio (m/z) corresponding to [M - 29]⁺.
Decarboxylation: The loss of the carboxylic acid group as carbon dioxide (CO₂) is a common fragmentation pathway for carboxylic acids, which would produce a fragment at [M - 44]⁺.
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group can lead to the loss of a hydroxyl radical (•OH) resulting in an [M - 17]⁺ ion, or the loss of the entire carboxyl group (•COOH) resulting in an [M - 45]⁺ ion.
Cleavage of the Propyl Chain: Fragmentation within the propyl chain attached to C-4 can also occur, leading to a series of smaller fragment ions.
Analysis of the relative abundances of these and other fragment ions in the mass spectrum would provide strong corroborating evidence for the proposed structure of this compound.
Tandem Mass Spectrometry (MS/MS) for Complex Mixtures and Derivatives
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of this compound, particularly when analyzing complex mixtures or confirming the structure of its derivatives. In an MS/MS experiment, the protonated or deprotonated molecular ion ([M+H]⁺ or [M-H]⁻) of this compound is selectively isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a veritable fingerprint of the molecule's structure.
The fragmentation pattern is dictated by the molecule's functional groups: the carboxylic acid, the internal alkyne, and the aliphatic ethyl-branched chain. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O, 18 Da) and the loss of the entire carboxyl group as COOH (45 Da) or CO₂ (44 Da) after initial fragmentation. libretexts.org Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen, is also a typical fragmentation route for carbonyl compounds. libretexts.orgmiamioh.edu
For this compound, key fragmentation events would include:
Decarboxylation: The loss of CO₂ from the [M-H]⁻ ion is a characteristic fragmentation for carboxylic acids.
Cleavage at the chiral center: Fragmentation adjacent to the C4 carbon can lead to the loss of a propyl group (CH₂CH₂CH₃) or an ethyl group (CH₂CH₃).
Retro-Diels-Alder (RDA)-type cleavage: While less common for acyclic systems, fragmentation pathways involving the internal alkyne can provide information about the substitution pattern.
The analysis of derivatives, such as esters or amides, would show predictable shifts in the mass of the parent ion and altered fragmentation patterns, often initiated at the derivatized carboxyl group. This makes MS/MS invaluable for confirming successful chemical modifications.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Origin |
|---|---|---|---|
| 140 (M•+) | 95 | 45 (COOH) | Loss of carboxyl radical |
| 140 (M•+) | 125 | 15 (CH₃) | Loss of methyl radical from ethyl or propyl end |
| 140 (M•+) | 111 | 29 (C₂H₅) | Cleavage at the ethyl branch |
| 139 ([M-H]⁻) | 95 | 44 (CO₂) | Decarboxylation |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy probes the molecular vibrations of a compound, providing direct information about the functional groups present.
FT-IR spectroscopy is a fundamental tool for identifying the key functional moieties within this compound. The spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of specific bonds.
The most prominent features in the FT-IR spectrum of this compound are associated with the carboxylic acid group. This includes a very broad O-H stretching band, typically appearing in the 2500-3300 cm⁻¹ region, which is a hallmark of the hydrogen-bonded dimers common to carboxylic acids. vscht.czyoutube.com This broad absorption often overlaps with the C-H stretching vibrations. The carbonyl (C=O) stretch of the carboxylic acid gives rise to a strong, sharp absorption band typically found between 1700-1725 cm⁻¹. libretexts.org
The internal carbon-carbon triple bond (C≡C) of the alkynoic moiety produces a stretching vibration in the 2100-2250 cm⁻¹ range. libretexts.orgpressbooks.pub However, for internal and symmetrically substituted alkynes, this absorption can be very weak or even absent in the IR spectrum due to a small change in the dipole moment during the vibration. The aliphatic C-H stretching vibrations from the ethyl and hexyl portions of the molecule are observed as strong bands in the 2850-3000 cm⁻¹ region. uomustansiriyah.edu.iq
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H stretch | Carboxylic Acid | 2500-3300 | Strong, Very Broad |
| C-H stretch | Alkyl (sp³) | 2850-2960 | Strong |
| C≡C stretch | Internal Alkyne | 2100-2250 | Weak to Medium |
| C=O stretch | Carboxylic Acid | 1700-1725 | Strong |
| C-O stretch | Carboxylic Acid | 1210-1320 | Medium |
Raman spectroscopy serves as an excellent complementary technique to FT-IR, particularly for characterizing the alkynoic moiety. While the C≡C stretch may be weak in the IR spectrum, it typically produces a distinct and sharp signal in the Raman spectrum because the vibration involves a significant change in polarizability. For internal alkynes, this signal is expected to appear around 2200 cm⁻¹. researchgate.netrsc.org
This region of the Raman spectrum, often referred to as the "cellularly-quiet" or "silent" region (approx. 1800-2800 cm⁻¹), is largely free from signals of endogenous biological molecules. researchgate.netrsc.org This property makes alkyne tags, like the one present in this compound, extremely useful as probes in biological systems using techniques like alkyne-tag Raman imaging (ATRI). rsc.orgrsc.org The intensity and exact position of the alkyne's Raman signal can be influenced by conjugation and substituents, providing further structural information. researchgate.netrsc.orgacs.org
Electronic Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the conjugated system formed by the carbon-carbon triple bond and the carbonyl group of the carboxylic acid. This α,β-unsaturated system gives rise to two principal electronic transitions:
π → π* transition: This is a high-energy transition involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For conjugated systems, this typically results in a strong absorption band.
n → π* transition: This lower-energy transition involves the promotion of a non-bonding electron (from one of the oxygen lone pairs) to a π* antibonding orbital. This transition is typically weaker in intensity compared to the π → π* transition.
Hyphenated Techniques for Mixture Analysis (e.g., GC-MS, LC-MS)
For the analysis of this compound within complex matrices, hyphenated techniques that couple a separation method with a detection method are essential.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile compounds. banglajol.info Due to the low volatility and polar nature of carboxylic acids, derivatization is often required prior to GC analysis. This compound can be converted into a more volatile ester (e.g., a methyl or silyl (B83357) ester) to improve its chromatographic behavior. The separated components are then introduced into the mass spectrometer, which provides mass spectra for identification, often by comparison to spectral libraries.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly suitable for the analysis of less volatile and more polar compounds like carboxylic acids, often without the need for derivatization. unimi.itshimadzu.com Reversed-phase LC can be used to separate this compound from other components in a mixture based on polarity. The eluent is then passed into a mass spectrometer, typically equipped with an electrospray ionization (ESI) source, which is ideal for ionizing polar molecules. ekb.eg LC-MS/MS can be further employed for enhanced selectivity and structural confirmation by monitoring specific precursor-to-product ion transitions. nih.govnih.gov
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives
The presence of a stereocenter at the C4 position makes this compound a chiral molecule. Chiroptical techniques are uniquely sensitive to stereochemistry and can be used to determine the absolute configuration of the molecule or its derivatives.
Electronic Circular Dichroism (ECD) is a spectroscopic method that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.netencyclopedia.pub An ECD spectrum is a plot of this differential absorption (Δε) versus wavelength and displays positive or negative peaks, known as Cotton effects. The sign and intensity of these Cotton effects are directly related to the three-dimensional arrangement of the atoms around the chromophore. encyclopedia.pub
For a chiral derivative of this compound, the ECD spectrum is a unique fingerprint of its absolute configuration. encyclopedia.pub By comparing the experimentally measured ECD spectrum with theoretical spectra generated through quantum-chemical calculations (e.g., using time-dependent density functional theory, TDDFT), the absolute configuration (R or S) of the chiral center can be unambiguously assigned. nih.govunits.itresearchgate.net This approach has become a reliable and powerful tool for the stereochemical elucidation of chiral compounds. nih.gov
Theoretical and Computational Chemistry of 4 Ethylhex 2 Ynoic Acid
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 4-ethylhex-2-ynoic acid, these calculations would provide insights into its bonding, reactivity, and spectroscopic characteristics.
A molecular orbital (MO) analysis of this compound would reveal the distribution and energies of its electrons. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the molecule's reactivity. quora.comanalytica-world.com For a carboxylic acid, the HOMO is typically associated with the p-orbitals of the carboxyl group, particularly the oxygen atoms. quora.com The presence of the carbon-carbon triple bond in this compound would introduce pi (π) orbitals that would significantly influence the MO landscape. The interaction between the alkyne's π-system and the carboxylic acid functional group would be a key feature of its electronic structure.
Table 1: Hypothetical Molecular Orbital Characteristics of this compound
| Molecular Orbital | Primary Atomic Orbital Contributions | Bonding/Antibonding Character | Expected Energy Level |
|---|---|---|---|
| HOMO | O(p) from C=O and O-H, C≡C (π) | Non-bonding/π-bonding | High |
| LUMO | C=O (π), C≡C (π) | π-antibonding | Low |
This table is illustrative and based on general principles of molecular orbital theory for similar functional groups. Specific calculations would be needed to determine the precise nature of the MOs for this compound.
The distribution of electron density within this compound would dictate its electrostatic potential and, consequently, its reactivity. Computational methods can calculate the partial charges on each atom, providing a map of electrophilic and nucleophilic sites. rsc.orgmdpi.comnih.govrsc.org The electronegative oxygen atoms of the carboxylic acid group are expected to carry significant negative partial charges, making them susceptible to attack by electrophiles. khanacademy.org Conversely, the carbonyl carbon and the sp-hybridized carbons of the alkyne would likely be electrophilic.
Theoretical studies on related alkynoyl cations have shown that charge can be delocalized across the molecule. rsc.org This delocalization in this compound would influence its acidity and the reactivity of the triple bond. For instance, the electron-withdrawing nature of the carboxylic acid group would likely increase the electrophilicity of the alkyne. libretexts.org
Conformational Analysis and Energetics
The three-dimensional structure and flexibility of this compound are critical to its properties. Conformational analysis helps to identify the most stable arrangements of the atoms in space. youtube.comlibretexts.orgresearchgate.net
A potential energy surface (PES) maps the energy of a molecule as a function of its geometry. nih.govub.eduresearchgate.net For this compound, the PES would be particularly complex due to the rotational freedom around several single bonds, including the C-C bond connecting the chiral center to the alkyne and the C-C bonds within the ethyl group. The PES would reveal the energy barriers between different conformers and identify the global minimum energy structure. nih.gov
This table highlights the principal degrees of rotational freedom that would be investigated in a computational conformational analysis.
As this compound is a chiral molecule, computational studies could be employed to investigate its stereochemical preferences. acs.orgscispace.comnih.gov This would involve calculating the energies of the different enantiomers and diastereomers if additional stereocenters were present. Theoretical calculations of chiroptical properties, such as optical rotation and circular dichroism, could help in assigning the absolute configuration of the molecule. wesleyan.edu Studies on similar chiral carboxylic acids have shown that both racemic and homochiral forms can have distinct crystalline structures and energetic properties. acs.orgscispace.com
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. nih.govmasterorganicchemistry.commasterorganicchemistry.comlibretexts.orgmdpi.comnih.govnih.govmdpi.comnih.gov This involves locating the transition state structures that connect reactants to products and calculating the activation energies for these processes.
For this compound, potential reactions for computational study could include its synthesis, esterification, or addition reactions across the triple bond. For example, modeling the nucleophilic addition to the alkyne would involve identifying the transition state for the attack of a nucleophile and determining whether the reaction proceeds via a concerted or stepwise mechanism. libretexts.org The influence of the chiral center on the stereochemical outcome of such reactions would be a key area of investigation.
Table 3: Hypothetical Reaction Modeling Parameters for the Esterification of this compound
| Parameter | Description | Theoretical Method | Expected Outcome |
|---|---|---|---|
| Reactant Geometries | Optimized structures of this compound and an alcohol | DFT (e.g., B3LYP/6-31G*) | Minimum energy structures |
| Transition State Geometry | Structure of the highest energy point along the reaction coordinate | QST2/QST3 or similar | Geometry of the tetrahedral intermediate formation |
| Activation Energy (Ea) | Energy difference between reactants and the transition state | Single-point energy calculations (e.g., CCSD(T)) | Prediction of reaction rate |
This table provides a framework for how the esterification of this compound could be computationally modeled. The specific methods are examples of commonly used computational chemistry techniques.
Spectroscopic Property Prediction and Validation (NMR, IR, UV-Vis)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can then be validated against experimental data. For this compound, density functional theory (DFT) calculations would be the primary method for predicting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.
NMR Spectroscopy:
Predicted ¹H and ¹³C NMR chemical shifts for this compound can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with a DFT functional such as B3LYP. These predictions are crucial for structural elucidation.
¹H NMR: The proton of the carboxylic acid (-COOH) is expected to be the most deshielded, appearing at a high chemical shift, typically in the range of 10-13 ppm. The chemical shifts for the protons on the ethyl and propyl groups can be predicted based on their proximity to the electron-withdrawing carboxylic acid and alkyne groups. Protons closer to these groups will exhibit higher chemical shifts.
¹³C NMR: The carbon atom of the carboxyl group (-COOH) is predicted to have the highest chemical shift, generally appearing between 170 and 185 ppm. The sp-hybridized carbons of the alkyne group would likely resonate in the range of 70-90 ppm. The remaining sp³-hybridized carbons of the ethyl and propyl groups would appear at lower chemical shifts.
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxyl H | 10.0 - 13.0 | - |
| Carboxyl C | - | 170 - 185 |
| Alkyne C2 | - | 70 - 90 |
| Alkyne C3 | - | 70 - 90 |
| Methine C4-H | 2.5 - 3.0 | 30 - 40 |
| Methylene C4-CH₂ | 1.5 - 2.0 | 20 - 30 |
| Methyl C4-CH₃ | 0.9 - 1.2 | 10 - 15 |
| Methylene C5-H₂ | 1.4 - 1.8 | 20 - 30 |
| Methyl C6-H₃ | 0.8 - 1.1 | 10 - 15 |
Note: These are estimated ranges based on typical values for similar functional groups.
IR Spectroscopy:
Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of bonds.
The most prominent feature in the predicted IR spectrum of this compound would be a very broad O-H stretch from the carboxylic acid group, typically appearing in the region of 2500-3300 cm⁻¹.
A strong C=O stretching vibration from the carboxylic acid would be expected around 1700-1725 cm⁻¹.
The C≡C triple bond stretch of the internal alkyne is expected to be a weak to medium intensity band in the 2260-2100 cm⁻¹ region. orgchemboulder.comlibretexts.org
C-H stretching vibrations from the alkyl groups would appear just below 3000 cm⁻¹.
Interactive Data Table: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |
| C-H Stretch (Alkyl) | 2850 - 2960 | Medium to Strong |
| C≡C Stretch (Alkyne) | 2260 - 2100 | Weak to Medium |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium |
| O-H Bend (Carboxylic Acid) | 910 - 950 | Medium, Broad |
Note: These are characteristic frequency ranges for the respective functional groups.
UV-Vis Spectroscopy:
The electronic transitions of this compound can be predicted using Time-Dependent DFT (TD-DFT) calculations. mdpi.comscielo.org.za The molecule is expected to exhibit weak absorption in the UV region due to the presence of the carboxylic acid and alkyne chromophores. The primary electronic transitions would likely be n → π* and π → π*. The isolated alkyne and carboxylic acid groups are not strong chromophores, so significant absorption in the visible region is not anticipated. The predicted λmax would likely be below 250 nm.
Intermolecular Interaction Modeling (e.g., Hydrogen Bonding, Host-Guest)
Computational modeling is essential for understanding the non-covalent interactions that govern the behavior of this compound in various environments.
Hydrogen Bonding:
The most significant intermolecular interaction for this compound is hydrogen bonding, facilitated by the carboxylic acid group. In the solid state and in non-polar solvents, carboxylic acids typically form cyclic dimers through strong hydrogen bonds between the carboxyl groups of two molecules.
Computational methods such as DFT can be used to model these dimers and calculate their binding energies. The analysis of these interactions often involves techniques like the Quantum Theory of Atoms in Molecules (QTAIM) to characterize the nature of the hydrogen bonds. Modeling would likely show strong O-H···O hydrogen bonds, which significantly influence the physical properties of the substance, such as its boiling point and solubility.
Host-Guest Interactions:
While there is no specific literature on host-guest chemistry of this compound, its structure suggests potential for inclusion in cyclodextrin (B1172386) hosts. Computational docking and molecular dynamics simulations could be employed to predict the stability and geometry of such a host-guest complex. These models would analyze the hydrophobic interactions between the alkyl chains of the acid and the cyclodextrin cavity, as well as potential hydrogen bonding between the carboxylic acid group and the hydroxyl groups on the rim of the cyclodextrin.
Solvation Effects and Computational Solvent Models
The properties and reactivity of this compound can be significantly influenced by the solvent. Computational solvent models are used to predict these effects.
Continuum Solvation Models:
Continuum or implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model, are widely used to simulate the bulk effects of a solvent. nih.govresearchgate.netnih.govwikipedia.orgacs.org In these models, the solvent is treated as a continuous dielectric medium, and the solute is placed in a cavity within this medium. These models are computationally efficient and can provide good estimates of how a solvent's polarity will affect the conformational preferences and spectroscopic properties of this compound. For instance, polar solvents would be predicted to stabilize the more polar conformers of the molecule.
Explicit Solvent Models:
For a more detailed understanding of specific solute-solvent interactions, particularly hydrogen bonding, explicit solvent models are used. In this approach, a number of individual solvent molecules are included in the computational model along with the solute molecule. This allows for the direct modeling of hydrogen bonds between the carboxylic acid group of this compound and solvent molecules like water or methanol (B129727). nih.govumn.edu Combining explicit and continuum models (a hybrid approach) often provides a balance between accuracy and computational cost for predicting properties in solution. acs.org For example, modeling this compound with a few explicit water molecules while the rest of the solvent is treated as a continuum can provide a more accurate picture of its behavior in an aqueous environment.
Applications of 4 Ethylhex 2 Ynoic Acid in Materials Science and Polymer Chemistry
Role as a Monomer in Polymer Synthesis
The presence of a terminal alkyne and a carboxylic acid group makes 4-Ethylhex-2-ynoic acid a valuable monomer for the synthesis of various polymers. It can be polymerized to form polyalkynoates or copolymerized with other monomers to create materials with specific characteristics.
Polyalkynoate Synthesis and Properties
The direct polymerization of this compound leads to the formation of polyalkynoates. These polymers possess a backbone containing repeating units derived from the alkynoic acid. The synthesis of such polymers can be achieved through various polymerization techniques. The resulting polyalkynoates are of interest for their potential applications in areas requiring functional materials, owing to the pendant carboxylic acid groups which can be further modified.
The properties of these polyalkynoates are influenced by the structure of the monomer and the polymerization conditions. The ethyl group at the 4-position can impact the polymer's solubility and thermal properties. The presence of the alkyne and carboxylic acid functionalities provides sites for post-polymerization modification, allowing for the fine-tuning of the material's properties.
Copolymerization Strategies with Vinyl and Acrylic Monomers
This compound can be effectively copolymerized with a wide range of vinyl and acrylic monomers to develop polymers with a diverse set of properties. researchgate.netethernet.edu.et This strategy allows for the incorporation of the alkyne functionality into various polymer backbones, such as those based on styrene, acrylates, and methacrylates. The resulting copolymers combine the properties of the respective monomers, offering a versatile platform for material design. synthomer.commdpi.com
For instance, copolymerization with acrylic acid can enhance the hydrophilicity and adhesive properties of the resulting polymer. nih.gov On the other hand, copolymerizing with vinyl acetate (B1210297) can yield latices with unique characteristics for applications in coatings and adhesives. ethernet.edu.et The reactivity ratios of the monomers play a crucial role in determining the final copolymer composition and microstructure. nih.gov
Table 1: Examples of Copolymerization with this compound
| Comonomer | Resulting Copolymer Properties | Potential Applications |
| Vinyl Acetate | Enhanced adhesion and film formation | Adhesives, coatings |
| Acrylic Acid | Increased hydrophilicity and functionality | Hydrogels, binders |
| Styrene | Modified thermal and mechanical properties | Specialty plastics, composites |
| Methyl Methacrylate | Tunable optical and mechanical properties | Advanced functional materials |
Functionalization of Polymer Backbones
The alkyne group in this compound serves as a versatile handle for the post-polymerization modification of polymer backbones. nih.govimperial.ac.ukresearchgate.net This allows for the introduction of various functional groups, leading to materials with tailored properties for specific applications.
"Click" Chemistry Reactions for Polymer Modification
The alkyne functionality of this compound is particularly amenable to "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). drpress.orgmerckmillipore.comnih.gov This reaction is highly efficient, specific, and can be conducted under mild conditions, making it an ideal tool for polymer modification. mdpi.comresearchgate.net By incorporating this compound into a polymer chain, the pendant alkyne groups can be readily reacted with azide-containing molecules to attach a wide array of functionalities. merckmillipore.com This method has been widely used to introduce bioactive molecules, fluorescent dyes, or other polymer chains onto a polymer backbone. nih.gov
Graft Copolymer Synthesis for Tailored Properties
Graft copolymers, which consist of a main polymer backbone with side chains of a different polymer, can be synthesized using this compound. motherhooduniversity.edu.incmu.edumdpi.com The alkyne groups introduced into the polymer backbone can serve as initiation sites for the "grafting-from" polymerization of other monomers. mdpi.com Alternatively, pre-synthesized polymer chains with terminal azide (B81097) groups can be attached to the alkyne-functionalized backbone via "grafting-to" methods using click chemistry. mdpi.comcmu.edu This approach allows for the creation of well-defined graft copolymers with precise control over the architecture and properties of the final material. scispace.com
Table 2: Graft Copolymer Synthesis Strategies
| Strategy | Description | Advantages |
| Grafting-from | Polymerization of a second monomer is initiated from sites on the main polymer backbone. | High grafting density can be achieved. |
| Grafting-to | Pre-synthesized polymer chains are attached to the main polymer backbone. cmu.edu | Well-defined side chains with controlled molecular weight. |
| Grafting-through | A macromonomer is copolymerized with another monomer to form the graft copolymer. cmu.edu | Simple one-step synthesis. |
Precursor for Advanced Organic Materials
Beyond its direct use in polymer synthesis, this compound can serve as a precursor for the synthesis of more complex and advanced organic materials. mdpi.comresearchgate.net The reactive alkyne and carboxylic acid groups can undergo a variety of chemical transformations to build intricate molecular architectures. For example, it can be a building block in the synthesis of metal-organic frameworks (MOFs), where the carboxylic acid can coordinate to metal ions and the alkyne group can be used for post-synthetic modification. researchgate.net Furthermore, derivatives of this compound could find applications in the development of functional dyes, liquid crystals, and other organic electronic materials.
Conjugated Systems and Optoelectronic Applications
The internal alkyne functionality within this compound provides a key building block for the construction of conjugated polymer systems. The triple bond can participate in polymerization reactions, such as Glaser coupling or other cross-coupling reactions, to form extended π-conjugated backbones. The ethyl group at the 4-position can influence the solubility and processing characteristics of the resulting polymers, a critical factor in the fabrication of optoelectronic devices.
The incorporation of the carboxylic acid group offers a versatile handle for further functionalization. It can be used to tune the electronic properties of the conjugated system, facilitate interfacial binding to electrode surfaces, or introduce specific functionalities for sensing applications. The interplay between the rigid conjugated backbone and the flexible ethyl side chains could lead to materials with interesting liquid crystalline or self-ordering properties, which are highly desirable for optimizing charge transport in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Table 1: Potential Optoelectronic Applications of this compound-Based Polymers
| Application Area | Potential Role of this compound | Key Structural Features Utilized |
| Organic Field-Effect Transistors (OFETs) | Monomer for semiconducting polymer synthesis | Alkyne for polymerization, ethyl group for solubility, carboxylic acid for interfacial modification |
| Organic Photovoltaics (OPVs) | Component of donor or acceptor polymers | Conjugated backbone for light absorption, carboxylic acid for energy level tuning |
| Organic Light-Emitting Diodes (OLEDs) | Building block for emissive or charge-transport layers | Tunable electronic properties through functionalization of the carboxylic acid |
Self-Assembled Systems and Supramolecular Architectures
The amphiphilic nature of this compound, arising from the hydrophilic carboxylic acid head and the hydrophobic alkyl chain, predisposes it to self-assembly in solution. The formation of micelles, vesicles, or other supramolecular structures is anticipated, driven by hydrophobic interactions and hydrogen bonding between the carboxylic acid groups.
The presence of the alkyne group within the hydrophobic tail introduces a unique feature not commonly found in simple fatty acids. This functionality can be exploited for post-assembly modifications through click chemistry or other alkyne-specific reactions. This would allow for the stabilization of the self-assembled structures or the introduction of new functionalities onto their surfaces, creating highly tailored nanomaterials for applications in drug delivery, catalysis, or sensing. The chirality of the molecule could also lead to the formation of chiral aggregates, which are of significant interest in enantioselective recognition and catalysis.
Table 2: Supramolecular Architectures Potentially Formed by this compound
| Supramolecular Structure | Driving Forces for Assembly | Potential Applications |
| Micelles | Hydrophobic interactions, hydrogen bonding | Nanoreactors, drug delivery carriers |
| Vesicles / Bilayers | Hydrophobic interactions, hydrogen bonding | Model membranes, controlled release systems |
| Chiral Aggregates | Chirality, hydrophobic interactions, hydrogen bonding | Enantioselective separation, asymmetric catalysis |
Potential in Lubricant Development
The structural similarity of this compound to other carboxylic acids that are known to function as corrosion inhibitors and friction modifiers suggests its potential utility in lubricant formulations. The carboxylic acid headgroup can adsorb onto metal surfaces, forming a protective monolayer that reduces friction and wear.
The alkyne group presents an intriguing possibility for in-situ polymerization or reaction on the lubricated surface under tribological stress. This could lead to the formation of a durable, protective tribofilm, enhancing the anti-wear and extreme pressure properties of the lubricant. The branched ethyl group could influence the packing of the molecules on the surface, potentially affecting the film's thickness and durability. Further research is needed to explore the tribological performance of this compound and its derivatives as lubricant additives.
Table 3: Potential Roles of this compound in Lubricants
| Function | Mechanism of Action | Key Structural Features Utilized |
| Friction Modifier | Adsorption on metal surfaces via carboxylic acid headgroup | Carboxylic acid, alkyl chain |
| Corrosion Inhibitor | Formation of a protective surface film | Carboxylic acid |
| Anti-Wear Additive | Potential for in-situ tribopolymerization | Alkyne group |
Biochemical Interactions and Mechanistic Studies of 4 Ethylhex 2 Ynoic Acid Non Clinical Focus
Involvement in Metabolic Pathways of Unsaturated Fatty Acids
There is no specific information detailing the involvement of 4-Ethylhex-2-ynoic acid in the metabolic pathways of unsaturated fatty acids. However, the metabolism of unsaturated and branched-chain fatty acids is a well-established field of study.
Unsaturated fatty acids are typically metabolized through β-oxidation. wikipedia.org This process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain, producing acetyl-CoA, FADH2, and NADH, which are then utilized in the citric acid cycle and oxidative phosphorylation to generate ATP. wikipedia.org The presence of double bonds in unsaturated fatty acids requires additional enzymes, such as isomerases and reductases, to reconfigure the molecule for compatibility with the β-oxidation pathway.
Branched-chain fatty acids, such as those with ethyl or methyl groups, undergo metabolism through pathways that can include α-oxidation or a modified β-oxidation, depending on the position of the branch. mdpi.com The presence of a branch can sometimes hinder the standard β-oxidation process, necessitating alternative enzymatic steps to bypass the branched point. mdpi.comresearchgate.net
Biosynthesis of Related Natural Products
There is no available research on the role of this compound in the biosynthesis of natural products. Generally, short-chain fatty acids can serve as precursors or intermediates in the biosynthesis of a variety of natural products in microorganisms and plants. nih.gov They can be incorporated into polyketide or fatty acid synthesis pathways to generate more complex molecules. The biosynthesis of branched-chain fatty acids in some organisms, for instance, utilizes branched-chain amino acids as primers. mdpi.com
Degradation Pathways and Biotransformations
Specific degradation pathways and biotransformations for this compound have not been documented. In general, the degradation of fatty acids is a fundamental metabolic process. wikipedia.org Biotransformation of xenobiotic compounds, including synthetic fatty acids, can involve various enzymatic reactions such as oxidation, reduction, and hydrolysis, primarily occurring in the liver in mammals. nih.gov Microorganisms are also known to degrade a wide array of organic compounds, including fatty acids with unusual structures. nih.gov For instance, some bacteria can degrade branched-chain fatty acids, although the efficiency may vary depending on the bacterial strain and the structure of the fatty acid. researchgate.net
Enzymatic Transformations and Biocatalysis
There is a lack of specific studies on the enzymatic transformations and biocatalysis of this compound.
Substrate Specificity of Enzymes for Alkynoic Acids
Information regarding the substrate specificity of enzymes for this compound is not available. However, studies on other alkynoic acids have shown that they can act as substrates or inhibitors for various enzymes involved in fatty acid metabolism. For example, 2-alkynoic acids have been investigated as inhibitors of mycobacterial fatty acid biosynthesis. nih.gov The unique triple bond of alkynoic acids can confer specific binding properties and reactivity within an enzyme's active site. nih.gov
Biotransformation to Novel Metabolites
There are no documented instances of the biotransformation of this compound into novel metabolites. The biotransformation of fatty acids can lead to the production of a diverse range of metabolites with various biological activities. For example, microbial fermentation can convert short-chain fatty acids into corresponding alcohols. mdpi.com
Modulation of Biochemical Processes (Mechanistic Investigations)
There is no information available from mechanistic investigations into how this compound modulates biochemical processes. Synthetic fatty acids and their analogues can influence metabolic pathways in various ways. nih.gov For instance, they can act as competitive inhibitors of enzymes, be incorporated into cellular lipids thereby altering membrane properties, or interact with nuclear receptors to modulate gene expression. nih.govcreative-proteomics.com Alkynoic fatty acids, in particular, have been shown to inhibit enzymes involved in fatty acid metabolism. nih.gov
Enzymatic Modulation and Inhibition Mechanisms
Derivatives of 2-alkynoic acids, for instance, have been investigated for their antimycobacterial properties, which are linked to the inhibition of the InhA enzyme, a long-chain enoyl-ACP reductase crucial for the bacterium's fatty acid biosynthesis system. nih.gov The inhibitory activity of these fatty acids is influenced by the balance between the hydrophilic carboxylic group and the lipophilic carbon chain, which dictates their ability to penetrate the mycobacterial cell wall. nih.gov It was observed that the antimycobacterial activity of 2-alkynoic acids peaked for compounds with a chain length of 18 carbons, decreasing sharply thereafter, likely due to reduced solubility. nih.gov
Furthermore, other unsaturated fatty acid analogs, such as 2-aminohex-4-ynoic acid, have been identified as inhibitors of enzymes involved in amino acid metabolism, like ATP:L-methionine S-adenosyltransferase (MAT) and GABA-T, a key enzyme in the degradation of the neurotransmitter GABA. While there is extensive research on various classes of arginase inhibitors, including boronic acid derivatives and other α-amino acid derivatives, there is currently no specific evidence linking derivatives of this compound to arginase inhibition. nih.govnedp.com
Interaction with Molecular Targets
Specific molecular targets for this compound have not been identified. However, as a short-chain fatty acid (SCFA), its analogs are known to interact with several key molecular targets, primarily G-protein coupled receptors (GPCRs) and histone deacetylases (HDACs).
SCFAs, which typically have fewer than six carbons, act as signaling molecules by activating GPCRs, specifically Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41). nih.govcreative-proteomics.com These receptors are expressed in various metabolically important tissues, including gut epithelium, adipose tissue, and pancreatic islets. nih.gov Activation of these receptors by SCFAs can trigger downstream signaling pathways that regulate inflammation, energy metabolism, and immune responses. nih.govmdpi.comfrontiersin.org
Another significant mechanism of SCFA action is the inhibition of HDACs. mdpi.comfrontiersin.org By inhibiting these enzymes, SCFAs can alter gene expression, leading to various cellular effects, including the suppression of inflammatory responses and the promotion of gut barrier integrity. mdpi.comfrontiersin.org For example, butyrate, a well-studied SCFA, is a potent HDAC inhibitor that can suppress the expression of inflammatory factors. mdpi.com These mechanisms highlight how analogous short-chain fatty acids can interact with crucial molecular targets to modulate cellular function.
Antioxidant Activity of Analogs and Derivatives
There is currently no specific information available in the scientific literature regarding the antioxidant activity of this compound or its direct analogs and derivatives. Research into the antioxidant properties of fatty acids has often focused on other classes of compounds, such as phenolic acids or polyunsaturated fatty acids like those found in certain plant extracts, which are known to scavenge free radicals. mdpi.com Soluble sugars, rather than short-chain fatty acids, are noted to play a central role in cellular redox regulation by balancing photosynthesis, respiration, and the β-oxidation of fatty acids. mdpi.com
Antifungal Activity of Analogs and Derivatives
Studies on the class of 2-alkynoic acids have demonstrated significant antifungal properties. The fungitoxicity of these compounds is highly dependent on their carbon chain length, the pH of the medium, and the presence of other substances that can adsorb the molecules. nih.gov
Research has shown that the antifungal activity of 2-alkynoic acids against various fungi is most potent for acids with chain lengths between 10 and 12 carbons (C10–C12). nih.gov The activity of these acids is generally greater than that of other fatty acid analogs, following the order: 2-alkynoic acids > 2-alkenoic acids > alkanoic acids > 2-bromoalkanoic acids. nih.govnih.gov This suggests that the triple bond in the alkynoic acid structure is crucial for its enhanced antifungal effect.
The table below summarizes the general findings on the antifungal activity of 2-alkynoic acids, highlighting the influence of chain length.
| Compound Class | Optimal Chain Length for Activity | Factors Influencing Toxicity | Target Organisms (Examples) |
| 2-Alkynoic Acids | C10, C11, C12 | Chain length, pH, presence of adsorbents (e.g., serum) | Aspergillus niger, Trichoderma viride, Candida albicans, Trichophyton mentagrophytes nih.gov |
| Methyl Esters of 2-Alkynoic Acids | Primarily Chain Length | pH (lesser extent), presence of serum (lesser extent) | Aspergillus niger, Trichoderma viride, Candida albicans, Trichophyton mentagrophytes nih.gov |
These findings indicate that derivatives and analogs of this compound, as part of the broader alkynoic acid family, could possess antifungal properties.
Ecological Roles of Analogous Compounds
While the specific ecological role of this compound is undefined, analogous fatty acids and their derivatives are known to function in various ecological contexts, including as plant growth regulators and pheromones.
Certain fatty acids and their analogs have been shown to inhibit plant growth. nih.gov Plant hormones such as jasmonates, which play roles in response to adverse conditions and senescence, are biosynthesized from unsaturated fatty acids like linolenic acid. tcichemicals.com The application of exogenous plant growth regulators can alter the fatty acid composition in seeds, which may, in turn, affect oil quality and plant development. updatepublishing.com
In the animal kingdom, aliphatic acids (a class of volatile fatty acids) have been identified as components of sex pheromones. wikipedia.org For example, a specific mixture of several aliphatic acids found in the vaginal fluids of female rhesus monkeys acts as a sex pheromone. wikipedia.org Pheromones are species-specific chemical signals that trigger social responses, such as attraction for mating, in other members of the same species. americanscientist.orgttu.eduyoutube.com This demonstrates a precedent for short-chain fatty acids serving as crucial chemical messengers in ecological interactions.
Co-Culture Studies and Metabolite Production in Microorganisms
The production of this compound through microbial fermentation has not been specifically reported. However, the technique of microbial co-culture is a well-established strategy for inducing the production of novel or enhanced quantities of secondary metabolites. mdpi.combohrium.comscispace.com This method simulates the natural competitive or symbiotic interactions between different microorganisms, which can activate "silent" biosynthetic gene clusters that are not expressed in monocultures. mdpi.comnih.gov
Co-cultivation has been successfully used to generate a wide array of compounds, including alkaloids, polyketides, and other fatty acid derivatives. For instance, the co-culture of different fungal or bacterial strains has led to the isolation of previously undiscovered metabolites with significant biological activities. mdpi.comfrontiersin.org While not this compound, other novel fatty acids have been identified from microbial cultures; for example, (E)-4-oxonon-2-enoic acid was produced by Streptomyces olivaceus under specific cultivation conditions. researchgate.net This highlights the potential of using co-culture and other specialized fermentation techniques to explore the production of unique alkynoic acids that may not be synthesized under standard laboratory conditions. nih.govpjoes.com
Structure Activity Relationship Studies of 4 Ethylhex 2 Ynoic Acid Derivatives
Synthesis and Characterization of Structural Analogs
The synthesis of structural analogs of 4-Ethylhex-2-ynoic acid would be crucial for establishing a comprehensive SAR. This would involve systematic modifications to different parts of the molecule.
Variations in Alkyl Chain Length and Branching
Studies on other branched-chain carboxylic acids, such as the developmental toxicant valproic acid (2-propylpentanoic acid) and its analogs like 2-ethylhexanoic acid, indicate that variations in alkyl chain length and branching significantly impact their biological and toxicological profiles. For instance, research has shown that the presence and size of alkyl substituents at the alpha-position of a carboxylic acid can alter its transcriptional profiling, suggesting a change in its interaction with cellular targets. It is plausible that modifying the ethyl group at the 4-position of this compound to other alkyl groups (e.g., methyl, propyl) or introducing branching in the existing ethyl or propyl moieties would similarly influence its activity.
A hypothetical series of analogs could be synthesized to explore these effects:
| Compound Name | Modification from this compound | Potential Impact on Activity |
| 4-Methylhex-2-ynoic acid | Ethyl group at C4 replaced with a methyl group | Altered steric hindrance and lipophilicity |
| 4-Propylhex-2-ynoic acid | Ethyl group at C4 replaced with a propyl group | Increased lipophilicity |
| 4-Isopropylhex-2-ynoic acid | Ethyl group at C4 replaced with an isopropyl group | Increased steric bulk near the triple bond |
Modifications of the Unsaturated Moiety (e.g., Alkenoic vs. Alkynoic)
The nature of the unsaturation in the carbon chain is a key determinant of a molecule's reactivity and biological activity. The triple bond in an alkynoic acid introduces rigidity and specific electronic properties compared to the double bond in an alkenoic acid.
Research on 2,4-hexadienoic acid derivatives has demonstrated that the diene system is important for their antimicrobial activity. nih.govresearchgate.net A comparative study of this compound and its corresponding alkenoic analog, (E)-4-Ethylhex-2-enoic acid, would be necessary to determine the role of the triple bond in its activity. The synthesis of such an analog would involve selective reduction of the alkyne.
| Compound Name | Modification from this compound | Potential Impact on Activity |
| (E)-4-Ethylhex-2-enoic acid | Alkynoic (triple) bond replaced with an alkenoic (double) bond | Altered geometry, electronic properties, and reactivity |
| 4-Ethylhexanoic acid | Fully saturated carbon chain | Loss of rigidity and specific electronic features of the unsaturated bond |
Functionalization at Different Positions of the Hexane (B92381) Backbone
Introducing functional groups at various positions on the hexane backbone would create a diverse library of analogs for SAR studies. For example, hydroxylation, halogenation, or amination at positions other than the carboxylic acid could lead to new interactions with biological targets. The specific synthetic routes would depend on the desired functional group and its position.
Correlation of Structural Features with Chemical Reactivity
The chemical reactivity of this compound derivatives would be directly influenced by their structural modifications.
Alkyl Chain Variations: Changes in the size and branching of the alkyl group at the 4-position would likely have a modest effect on the reactivity of the carboxylic acid and the triple bond through steric hindrance. Larger, bulkier groups might sterically hinder reactions at the triple bond or the carboxyl group.
Unsaturated Moiety: The triple bond of the alkynoic acid is a site of higher reactivity compared to a double bond, being susceptible to addition reactions. It also imparts a linear geometry to that portion of the molecule. In contrast, an alkenoic acid would have a planar geometry around the double bond and would undergo different types of addition and oxidation reactions.
Functionalization: The introduction of electron-withdrawing or electron-donating groups on the hexane backbone could influence the acidity of the carboxylic acid and the electron density of the triple bond, thereby altering their reactivity.
Correlation of Structural Features with Biochemical Interaction Mechanisms (Non-Clinical)
The interaction of this compound derivatives with biological macromolecules would be highly dependent on their three-dimensional structure and chemical properties.
Hydrophobicity and Steric Effects: Altering the alkyl chain length and branching would directly impact the lipophilicity of the molecule, which could affect its ability to cross cell membranes and bind to hydrophobic pockets in proteins. Increased steric bulk could also influence binding affinity and selectivity for specific biological targets.
Unsaturation and Geometry: The rigid, linear geometry of the alkynoic moiety would present a different profile for binding to a receptor or enzyme active site compared to the more flexible saturated chain or the planar alkene. The pi electrons of the triple bond could also be involved in specific interactions with biological targets.
Functional Groups: The introduction of functional groups capable of hydrogen bonding, ionic interactions, or covalent bonding would be expected to have a profound effect on the biochemical interactions of the molecule. For example, a hydroxyl group could form a hydrogen bond with an amino acid residue in a protein, potentially increasing binding affinity.
Future Research Trajectories for 4 Ethylhex 2 Ynoic Acid Chemistry
Exploration of Undiscovered Synthetic Routes and Transformations
Future research will likely focus on developing more efficient and sustainable methods for the synthesis of 4-Ethylhex-2-ynoic acid and its derivatives. The direct carboxylation of terminal alkynes using carbon dioxide (CO2) as a renewable C1 feedstock is a particularly promising area. mdpi.comresearchgate.net While this has been explored for various alkynes, optimizing this reaction for 3-ethyl-1-hexyne to produce this compound with high yield and enantioselectivity remains a key challenge. researchgate.net
Novel synthetic strategies may include:
Electrochemical Synthesis: Utilizing electrochemical methods to drive the carboxylation of the corresponding alkyne, potentially avoiding the need for chemical oxidants and operating under mild conditions.
Photocatalysis: Employing visible-light photoredox catalysis for the carboxylation reaction, offering a green and efficient alternative to traditional thermal methods. researchgate.net
C-H Bond Activation: Developing catalytic systems that can directly activate the C-H bond of the terminal alkyne for carboxylation, enhancing atom economy. researchgate.net
Beyond its synthesis, the transformation of this compound into other valuable molecules is a rich area for exploration. The triple bond can undergo a variety of transformations, including cleavage to form carboxylic acids or participation in cycloaddition reactions. researchgate.net Research into intramolecular reactions, such as cycloisomerization to form lactones, could yield novel heterocyclic compounds with potential biological activity. libretexts.orgmdpi.com
Development of Highly Efficient and Selective Catalytic Systems
The development of advanced catalytic systems is crucial for unlocking the full synthetic potential of this compound. For its synthesis via alkyne carboxylation, research is moving towards more robust and recyclable heterogeneous catalysts. mdpi.comscilit.com
Key areas for future catalyst development include:
Transition Metal Catalysis: While copper and silver-based catalysts have shown excellent efficiency for alkyne carboxylation, there is scope to explore other transition metals like gold, nickel, or cobalt, which may offer different reactivity or selectivity. mdpi.comingentaconnect.com N-heterocyclic carbene (NHC) ligands have shown promise in stabilizing and activating copper catalysts, allowing reactions to proceed under milder conditions. acs.org
Heterogeneous Catalysts: Designing solid-supported catalysts, such as metal nanoparticles on porous supports (e.g., covalent organic frameworks or metal-organic frameworks), could facilitate easier separation and reuse, improving the sustainability of the process. researchgate.net
Enantioselective Catalysis: A significant challenge is the development of chiral catalysts that can control the stereochemistry at the C4 position during synthesis, leading to enantiomerically pure this compound. This is critical for potential pharmaceutical or biological applications.
The following table summarizes promising catalytic systems for the synthesis of propiolic acids, which could be adapted for this compound.
| Catalyst System | Metal | Key Features | Potential Advantages |
| NHC-Copper Complexes | Copper | N-Heterocyclic Carbene ligand | Operates under mild conditions, activates both alkyne and CO2 |
| Silver Salts (e.g., AgI) | Silver | Ligand-free | Effective at low catalyst loadings |
| Supported Nanoparticles | Copper, Silver | Catalyst immobilized on a solid support | Enhanced stability, recyclability |
| Dual Catalysis Systems | Photoredox/Copper | Combination of light and metal catalysis | Access to novel reaction pathways |
Advanced Characterization Beyond Current Capabilities
A deeper understanding of the physicochemical properties of this compound will rely on the application of advanced analytical techniques. While standard methods like NMR and mass spectrometry provide basic structural information, future research will demand more sophisticated approaches.
High-Resolution Spectroscopy: Advanced spectroscopic methods, such as high-resolution mass spectrometry and multidimensional NMR, can provide detailed insights into the compound's structure and its interactions with other molecules. azooptics.com
Chiroptical Spectroscopy: Techniques like circular dichroism (CD) will be essential for characterizing the enantiomers of this compound and studying their stereochemical properties.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict spectroscopic properties, reaction mechanisms, and the stability of intermediates, guiding experimental work. nih.gov
In-situ Reaction Monitoring: The use of techniques like process IR spectroscopy can allow for real-time monitoring of reactions involving this compound, providing valuable kinetic and mechanistic data. nih.gov
Integration into Novel Materials Science and Engineering Applications
The presence of both a polymerizable alkyne group and a functionalizable carboxylic acid group makes this compound an attractive building block for new materials.
Polymer Synthesis: The alkyne moiety can participate in polymerization reactions, such as thiol-yne "click" chemistry or cyclopolymerization, to create novel polymers. nih.gov The chiral ethyl group on the polymer backbone could impart unique properties, such as chiroptical activity or the ability to form helical structures. The carboxylic acid group can be used for post-polymerization modification, allowing for the attachment of other functional molecules or for tuning the polymer's solubility and other physical properties.
Functional Surfaces: The carboxylic acid can be used to anchor the molecule to surfaces, creating self-assembled monolayers with exposed alkyne groups. These surfaces could be further functionalized for applications in sensors, electronics, or biocompatible coatings.
Hybrid Materials: this compound could be incorporated into hybrid organic-inorganic materials, such as modified silica (B1680970) or metal-organic frameworks (MOFs), to introduce new functionalities.
Deeper Understanding of Biochemical Roles and Molecular Mechanisms (Non-Clinical)
As an unsaturated fatty acid analogue, this compound may interact with biological systems in unique ways. nih.gov Non-clinical research can explore its fundamental biochemical properties.
Metabolic Probing: The molecule could be used as a chemical probe to study fatty acid metabolism. nih.govcreative-proteomics.com Its unique structure may lead it to be processed differently by enzymes involved in lipid pathways, providing insights into enzyme specificity and metabolic regulation.
Enzyme Inhibition: The combination of the alkyne and carboxylic acid functionalities may allow the molecule to act as an inhibitor for certain enzymes, such as those involved in prostaglandin (B15479496) synthesis or fatty acid oxidation. mdpi.com
Membrane Interactions: Investigating how this compound incorporates into lipid bilayers and affects membrane properties like fluidity and permeability could reveal new insights into the role of unsaturated fatty acids in cell membrane function. creative-proteomics.com
Design of Bio-Inspired Synthetic Methodologies
Nature has evolved highly efficient enzymes for the synthesis of complex molecules, including those containing alkyne groups and carboxylic acids. rsc.orgrsc.org Future research could focus on developing bio-inspired or chemoenzymatic routes to this compound.
Enzymatic Carboxylation: Exploring the use of carboxylase enzymes or engineered variants to catalyze the addition of CO2 to 3-ethyl-1-hexyne could offer a highly selective and environmentally friendly synthetic route. youtube.com
Microbial Synthesis: Engineering metabolic pathways in microorganisms could enable the biosynthesis of this compound or its precursors from simple feedstocks. frontiersin.org This aligns with the principles of green chemistry and sustainable manufacturing.
Biomimetic Catalysis: Designing synthetic catalysts that mimic the active sites of enzymes involved in fatty acid or alkyne biosynthesis could lead to new catalysts with high efficiency and selectivity.
Cross-Disciplinary Approaches in Chemical Biology and Materials Chemistry
The unique bifunctional nature of this compound makes it an ideal candidate for cross-disciplinary research at the interface of chemical biology and materials chemistry.
Chemical Probes: The alkyne group can serve as a "bio-orthogonal" handle. rsc.org This means it does not react with most biological molecules but can be specifically targeted with other reagents, such as azides, via "click" chemistry. This would allow this compound to be used as a chemical probe to tag and visualize biomolecules or cellular processes. mdpi.comnih.gov
Smart Biomaterials: By polymerizing this compound and attaching biologically active molecules to the carboxylic acid side chains, it may be possible to create "smart" biomaterials that can interact with cells or tissues in a controlled way.
Bio-Interfaces: Surfaces modified with this compound could be used to study cell adhesion and signaling. The alkyne groups could be used to attach specific ligands or proteins to probe cellular responses.
By pursuing these research trajectories, the scientific community can fully elucidate the potential of this compound as a versatile platform for innovation in synthesis, materials, and biology.
Q & A
Q. How can the synthesis of 4-Ethylhex-2-ynoic acid be optimized to improve yield and purity?
Methodological Answer:
- Experimental Design: Optimize reaction parameters such as temperature (e.g., 50–80°C), catalyst type (e.g., palladium or copper-based catalysts), and solvent polarity (e.g., THF vs. DMSO). Use controlled trials with incremental adjustments to independent variables.
- Data Analysis: Monitor reaction progress via TLC or GC-MS. Calculate yield and purity using gravimetric analysis and HPLC. Compare results across trials to identify optimal conditions.
- Reproducibility: Document reagent purity (e.g., ≥99%), solvent drying methods, and inert atmosphere requirements to ensure consistency .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- Technique Selection: Use IR spectroscopy to confirm the presence of carboxylic acid (-COOH) and alkyne (C≡C) functional groups. Validate molecular structure via H NMR (e.g., ethyl group protons at δ 1.2–1.4 ppm) and C NMR (alkyne carbons at δ 70–90 ppm).
- Cross-Validation: Compare spectral data with computational predictions (e.g., DFT calculations) or literature references. Resolve discrepancies by repeating measurements under standardized conditions .
Q. How can researchers mitigate hazards during handling of this compound?
Methodological Answer:
- Safety Protocols: Use fume hoods for volatile steps, wear nitrile gloves, and employ closed-system transfers to minimize exposure. Monitor airborne concentrations with real-time sensors.
- Emergency Preparedness: Provide eyewash stations and acid-neutralizing spill kits. Train personnel in hazard communication (e.g., SDS Section 4) and decontamination procedures .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in [2+2] cycloaddition reactions?
Methodological Answer:
- Hypothesis Testing: Propose a stepwise vs. concerted mechanism. Use kinetic isotope effects (KIE) or computational modeling (e.g., Gaussian) to study transition states.
- Variable Control: Vary substituents on the alkyne or dienophile to assess electronic effects. Monitor reaction intermediates via in-situ FTIR or cryo-trapping.
- Statistical Validation: Apply Arrhenius plots to determine activation energy. Compare with literature data to resolve contradictions in proposed pathways .
Q. How does this compound interact with enzymatic targets in microbial systems?
Methodological Answer:
- Experimental Design: Use enzyme inhibition assays (e.g., β-lactamase or dehydrogenase) with varying substrate concentrations. Include positive/negative controls (e.g., known inhibitors).
- Data Interpretation: Calculate values via Lineweaver-Burk plots. Validate binding modes using X-ray crystallography or molecular docking (e.g., AutoDock Vina).
- Error Analysis: Address outliers by repeating assays in triplicate and applying ANOVA to assess significance (p < 0.05) .
Q. How can computational models predict the environmental persistence of this compound?
Methodological Answer:
- Model Development: Use QSAR (Quantitative Structure-Activity Relationship) to correlate molecular descriptors (e.g., logP, polar surface area) with biodegradation rates.
- Validation: Compare predictions with experimental half-life data from soil or aqueous degradation studies. Calibrate models using machine learning (e.g., Random Forest regression).
- Limitations: Discuss uncertainties in extrapolating lab-scale data to field conditions .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies between experimental and literature-reported spectral data for this compound?
Methodological Answer:
- Root-Cause Analysis: Check for solvent effects (e.g., DMSO vs. CDCl), instrument calibration errors, or impurities in the sample.
- Resolution: Reproduce literature protocols exactly. Collaborate with original authors to share raw data or spectra. Publish negative results with detailed metadata to aid reproducibility .
Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies involving this compound?
Methodological Answer:
- Approach: Use nonlinear regression (e.g., sigmoidal curve fitting) to determine EC values. Apply bootstrap resampling to estimate confidence intervals.
- Documentation: Report raw data in appendices and processed data (e.g., normalized viability percentages) in main texts. Disclose outlier exclusion criteria .
Ethical and Reporting Standards
Q. How can researchers ensure ethical compliance when studying this compound in biological systems?
Methodological Answer:
- Protocol Review: Submit study designs to institutional ethics committees, especially for in vivo work. Adhere to ARRIVE guidelines for animal research.
- Transparency: Disclose conflicts of interest and chemical sourcing (e.g., vendor, batch number) in publications. Archive spectra/chromatograms in public repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
